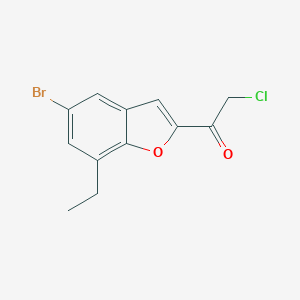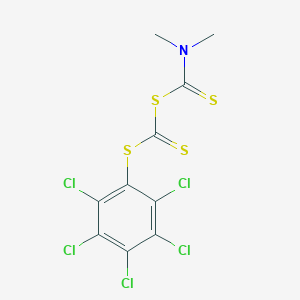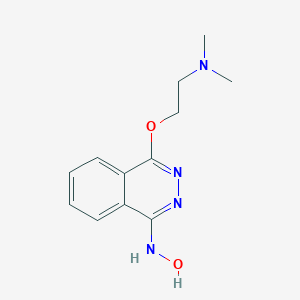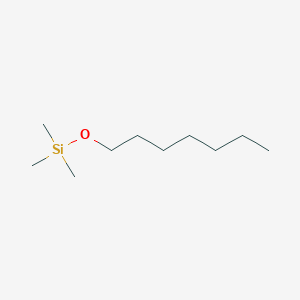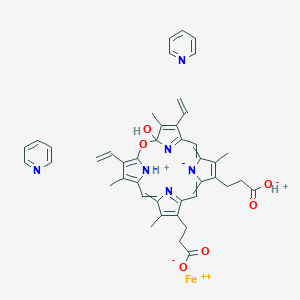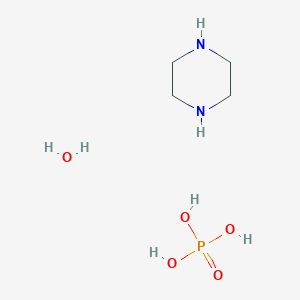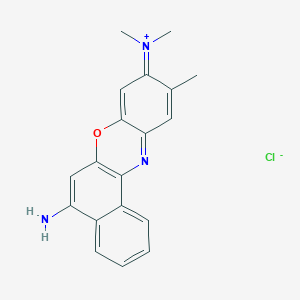
Cresyl violet
描述
Cresyl Violet: Description
Cresyl violet (CV) is a fluorescent dye that has been characterized for its ability to localize to lysosomes and acidic vacuoles in various cell types, including yeast, Drosophila, and human cells . It is an acidotropic weak base with unique spectral properties that allow it to be used in combination with other fluorophores. Cresyl violet is less susceptible to photobleaching and does not undergo photoconversion, making it a superior lysosomal marker . Additionally, it has been used as a tracer for drug delivery in the form of PLGA nano/microparticles, demonstrating its suitability for particle-based drug delivery systems .
Synthesis Analysis
While the provided papers do not detail the synthesis of cresyl violet, they do discuss its application in various research contexts. For instance, cresyl violet-loaded PLGA particles were prepared using a cosolvent method, indicating a process of incorporating the dye into a delivery system .
Molecular Structure Analysis
Cresyl violet's molecular structure allows it to form H-aggregates on negatively charged nanocrystallites, which exhibit short-lived excitonic singlet states . The electronic absorption spectra of cresyl violet acetate in anisotropic and isotropic solvents suggest that the ionic dye interacts differently with its surrounding environment, which can be correlated with solvent permittivity and Kamlet-Taft parameters .
Chemical Reactions Analysis
The chemical reactions involving cresyl violet include its ability to inject electrons from the triplet excited state into SnO2 nanocrystallites, with a measured rate constant for heterogeneous electron transfer . Additionally, cresyl violet's interaction with microwave irradiation at mobile phone frequencies affects its electronic structure, which in turn influences its fluorescence quantum yield and suitability as a laser dye .
Physical and Chemical Properties Analysis
Cresyl violet exhibits beneficial spectral characteristics, such as absorption, fluorescence, and infrared spectra, which are crucial for its application in optical imaging techniques . Its photophysical properties, such as fluorescence decay time and structural changes in solution, have been studied using picosecond techniques and spectroelectrochemistry, revealing insights into its electron transfer dynamics and rotational diffusion . The vibrational spectroscopic studies on cresyl violet perchlorate provide further understanding of its interaction with surfaces, indicating a weak physisorption on silver with a "vertical" configuration .
Applications and Case Studies
Cresyl violet has been used as a new contrast agent in probe-based confocal laser endomicroscopy for the in vivo diagnosis of gastric intestinal metaplasia, demonstrating its potential in medical diagnostics . Its laser and spectroscopic properties have been enhanced through purification methods, leading to increased laser energy output, which is comparable to that of rhodamine 6G .
科学研究应用
1. Lysosomal Marker
Cresyl violet has been characterized as an efficient fluorescent marker for lysosomes and acidic vacuoles in various cell types, including yeast, Drosophila, human, murine, and canine cells. Its unique spectral properties allow its combination with other fluorophores, and it is less susceptible to photobleaching and photoconversion, making it a superior lysosomal marker (Ostrowski et al., 2016).
2. Diagnostic Agent in Gastrointestinal Tract
Cresyl violet serves as a topical dye for chromoendoscopy and confocal laser endomicroscopy, aiding in the diagnosis of gastric intestinal metaplasia and other neoplastic changes in the gastrointestinal tract. This usage is significant as it does not require intravenous injection of fluorescein (Sun et al., 2020).
3. Fluorescent Nissl Stain
In neuroscience, cresyl violet is utilized as a red fluorescent Nissl stain. This application is particularly beneficial as it is compatible with other fluorescent dyes and tracers, enhancing the visualization of Nissl substance in fluorescence microscopy (Álvarez-Buylla et al., 1990).
4. Fluorophore for In Vivo Histopathology
Cresyl violet has been evaluated as a non-toxic staining agent for confocal laser scanning microscopy, particularly for in vivo histopathology. Its effective staining properties enable clear identification of nuclei and cell membranes (George & Meining, 2003).
5. Photoacoustic Effect and Holographic Applications
Cresyl violet's photobleaching properties in polyvinyl alcohol have been investigated using the photoacoustic technique, revealing its potential as a medium for holographic recording and information storage (Philip et al., 1994).
6. Cytophotometric Estimation of RNA
Cresyl violet is advantageous in staining and cytophotometric estimation of ribonucleic acid (RNA), specifically at pH 4.2, where it stains RNA quite specifically (Ritter et al., 1961).
7. Single-Molecule Fluorescence Spectroelectrochemistry
In a groundbreaking approach, cresyl violet was used in single-molecule fluorescence spectroelectrochemistry, showcasing how its fluorescence intensity is modulated with cyclic voltammetric potential scanning (Lei et al., 2008).
8. Acidic Compartment Staining in Neutrophils
Cresyl violet has been introduced as an acidotropic marker for staining acidic granules in live neutrophils. Its attributes include less phototoxicity, more photostability, and cost-effectiveness compared to other acidotropic markers (Ostrowski et al., 2020).
9. Redox-Indicator in Anaerobic Culture Media
Cresyl violet acetate is suitable as a redox-indicator dye in anaerobic culture media with low redox potentials. It does not impact the total number of anaerobes cultured from human feces, demonstrating its applicability in microbiology (Embden & Both-Patoir, 1985).
安全和危害
属性
IUPAC Name |
(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAFUINZIZIXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |
| Record name | Cresyl Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10939892 | |
| Record name | Cresyl violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cresyl violet | |
CAS RN |
18472-89-4 | |
| Record name | Cresyl Violet | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cresyl violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CRESYL VIOLET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)


